molecular formula C24H29N3O2 B14699055 Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- CAS No. 26766-06-3

Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)-

Cat. No.: B14699055
CAS No.: 26766-06-3
M. Wt: 391.5 g/mol
InChI Key: ZKNDGNAJSAWTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-methoxy-2-methyl-1H-indole-3-carbaldehyde with a piperidine derivative under specific conditions. The reaction is often catalyzed by metal catalysts such as palladium or nickel to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of reusable catalysts and environmentally friendly solvents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

What sets Benzamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- apart from similar compounds is its unique structure, which combines the indole moiety with a piperidine ring. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

26766-06-3

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide

InChI

InChI=1S/C24H29N3O2/c1-17-21(22-16-20(29-2)8-9-23(22)25-17)12-15-27-13-10-19(11-14-27)26-24(28)18-6-4-3-5-7-18/h3-9,16,19,25H,10-15H2,1-2H3,(H,26,28)

InChI Key

ZKNDGNAJSAWTML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN3CCC(CC3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.